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Introduction

Maintaining a stable physiological pH is critical for the successful in vitro culture of mammalian
cells. The optimal pH range for most human and animal cell lines is narrow, typically between
7.2 and 7.4. Deviations from this range can adversely affect cell growth, metabolism, protein
expression, and overall culture performance. While the bicarbonate-carbon dioxide
(HCOs~/CO2) buffering system is the most common physiological buffer, it can be sensitive to
changes in COz concentration in the incubator. Consequently, synthetic biological buffers are
often used as supplementary stabilizing agents.

Bicine (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer that is increasingly
being considered for use in mammalian cell culture media. With a pKa of approximately 8.26 at
25°C, its optimal buffering range is between pH 7.6 and 9.0.[1] While this is slightly more
alkaline than the typical physiological pH of cell culture, Bicine can still provide valuable
buffering capacity, particularly in high-density cultures where acidic metabolic byproducts can
cause significant pH drops.

These application notes provide a comprehensive overview of the use of Bicine buffer in
mammalian cell culture, with a focus on concentration, performance, and experimental
protocols for its evaluation.
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Properties of Bicine Buffer

A summary of the key properties of Bicine buffer is presented in Table 1. Understanding these
properties is essential for its effective application in cell culture media.

Property Value Reference
Chemical Name N,N-bis(2-hydroxyethyl)glycine  [2]
Molecular Formula CeH13NOa4 [2]
Molecular Weight 163.17 g/mol [2]

pKa (25°C) ~8.26 [1]

Useful pH Range 7.6-9.0

) Forms complexes with
Metal lon Chelation
common metals

Table 1: Physicochemical Properties of Bicine Buffer.

Recommended Bicine Concentration in Mammalian
Cell Culture

While extensive quantitative data for the optimal concentration of Bicine in various mammalian
cell lines is still emerging, a general recommendation is to use concentrations below 20 mM.
Higher concentrations may lead to cytotoxicity, a phenomenon observed with many biological
buffers. The optimal concentration is cell-line dependent and should be empirically determined.
For initial screening, a concentration range of 5 mM to 20 mM is recommended.

For comparison, HEPES, a commonly used synthetic buffer in cell culture, is typically used at
concentrations ranging from 10 mM to 25 mM.

Comparison with HEPES Buffer

HEPES is a widely accepted zwitterionic buffer in cell culture with a pKa of approximately 7.5,
making its buffering range (pH 6.8 - 8.2) well-suited for physiological conditions. While direct
comparative studies between Bicine and HEPES in mammalian cell culture are limited in
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publicly available literature, a theoretical comparison of their properties can guide selection

(Table 2).
Feature Bicine HEPES Reference
pKa (at 37°C) ~8.1 ~7.3

Optimal Buffering

Range

More alkaline (pH 7.4
- 8.8)

Physiological (pH 6.8 -
8.2)

Metal lon Chelation

Can chelate divalent

cations

Negligible

Potential for

Possible at higher

Can be cytotoxic at

Cytotoxicity concentrations higher concentrations
Can produce toxic
o Not reported to be radicals in the
Phototoxicity

phototoxic

presence of riboflavin
and light

Autoclavability

Generally stable

Generally stable

Table 2: Comparison of Bicine and HEPES Buffers for Cell Culture Applications.

The choice between Bicine and HEPES will depend on the specific requirements of the cell

culture system, including the target pH, the sensitivity of the cells to metal ions, and the light

conditions during incubation and handling.

Experimental Protocols

To determine the optimal Bicine concentration for a specific mammalian cell line and

application, a series of experiments should be performed. The following protocols provide a

framework for evaluating the performance of Bicine buffer.

Protocol 1: Determination of Optimal Bicine
Concentration using a Cell Viability Assay (MTT Assay)
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This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay to assess the cytotoxicity of different Bicine concentrations.

Objective: To determine the concentration range of Bicine that does not significantly impact cell
viability.

Materials:

o Mammalian cell line of interest (e.g., CHO, HEK293)
o Complete cell culture medium

e Bicine powder

» Sterile PBS

e MTT solution (5 mg/mL in sterile PBS)

e MTT solvent (e.g., isopropanol with 0.04 N HCI, or DMSO)
o 96-well cell culture plates

o Multichannel pipette

o Plate reader (570 nm absorbance)

Procedure:

o Prepare Bicine Stock Solution: Prepare a sterile 1 M stock solution of Bicine in cell culture
grade water and adjust the pH to the desired value (e.qg., 7.4) with sterile NaOH. Filter-
sterilize the solution through a 0.22 pum filter.

o Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

o Treatment with Bicine: Prepare serial dilutions of the Bicine stock solution in complete
culture medium to achieve final concentrations ranging from 0 mM (control) to 50 mM (e.qg.,
0, 5, 10, 15, 20, 25, 30, 40, 50 mM).
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e Incubation: Remove the old medium from the wells and add 100 pL of the medium containing
the different Bicine concentrations. Incubate the plate for 48-72 hours.

e MTT Assay:
o Add 10 pL of MTT solution to each well.
o Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

o Add 100 pL of MTT solvent to each well and mix thoroughly to dissolve the formazan

crystals.
o Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

» Data Analysis: Calculate the percentage of cell viability for each Bicine concentration
relative to the control (0 mM Bicine). Plot cell viability against Bicine concentration to
determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Evaluation of Bicine on Cell Growth and
Proliferation

This protocol uses the trypan blue exclusion method to assess the effect of Bicine on cell
growth and proliferation over time.

Objective: To evaluate the impact of different Bicine concentrations on the growth kinetics of a
mammalian cell line.

Materials:

Mammalian cell line of interest

Complete cell culture medium supplemented with different concentrations of Bicine (e.g., O,
5, 10, 15, 20 mM)

T-25 cell culture flasks

Trypan blue solution (0.4%)
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¢ Hemocytometer

e Microscope

Procedure:

Cell Seeding: Seed cells in T-25 flasks at a low density (e.g., 1 x 10° cells/mL) in their
respective Bicine-containing or control media.

o Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), detach the cells using
trypsin (for adherent cells) and take a small aliquot.

o Staining and Counting: Mix the cell suspension with an equal volume of trypan blue solution.
Load the mixture onto a hemocytometer and count the number of viable (unstained) and
non-viable (blue) cells.

o Data Analysis:

o Calculate the viable cell density (cells/mL) at each time point for each Bicine
concentration.

o Plot the viable cell density against time to generate growth curves.

o Calculate the population doubling time (PDT) for each condition.

Protocol 3: Assessment of Bicine's Effect on
Monoclonal Antibody (mAb) Production in CHO Cells

This protocol is designed to evaluate the impact of Bicine on the productivity of a recombinant
protein, such as a monoclonal antibody, in a CHO cell line.

Objective: To determine if the presence of Bicine in the culture medium affects the yield of a
secreted recombinant protein.

Materials:

o Recombinant CHO cell line producing a monoclonal antibody
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e Production medium supplemented with different concentrations of Bicine (e.g., 0, 10, 20
mM)

» Shake flasks or bioreactors

o ELISA kit for quantifying the specific mAb

» Protein A or Protein G affinity chromatography system (optional, for purification)
Procedure:

 Inoculation: Inoculate shake flasks or bioreactors containing the production medium with the
different Bicine concentrations at a starting cell density of approximately 0.5 x 10° cells/mL.

o Culture Maintenance: Maintain the cultures under standard conditions (e.g., 37°C, 5% COg,
shaking at 120 rpm) for the duration of the production phase (typically 10-14 days).

o Sampling: Collect samples at regular intervals to monitor viable cell density, viability, and
mADb concentration.

o mAb Quantification: Centrifuge the samples to pellet the cells and collect the supernatant.
Quantify the mAb concentration in the supernatant using an appropriate ELISA.

» Data Analysis:
o Plot the mAb concentration over time for each Bicine concentration.

o Calculate the specific productivity (gP), typically expressed as picograms per cell per day
(pcd).

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for
the experimental protocols described above.
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Caption: Workflow for Determining Optimal Bicine Concentration using MTT Assay.
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Caption: Workflow for Evaluating the Effect of Bicine on Cell Growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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